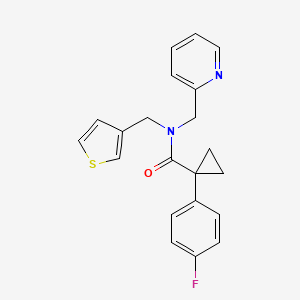![molecular formula C20H18ClNO2 B2882785 2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone CAS No. 179115-43-6](/img/structure/B2882785.png)
2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound provides insights into its properties and reactivity. Unfortunately, the specific molecular structure for “2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone” is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties for “2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone” are not available in the current resources .Aplicaciones Científicas De Investigación
Electronic Structure and Complex Formation
The electronic structure and complex formation of compounds related to 2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone have been explored through the study of bis(o-iminobenzosemiquinonato)metal complexes. These studies revealed insights into the physical oxidation states in transition-metal complexes containing radical ligands. The coordination chemistry involved the ligand 2-anilino-4,6-di-tert-butylphenol and its 2-(3,5-dichloroanilino)-4,6-di-tert-butylphenol analogue, leading to the formation of various complexes with divalent transition metal ions. This research contributes to the understanding of ligand-metal interactions, electronic structures, and the role of non-innocent ligands in complex formation, which is crucial for applications in catalysis, materials science, and potentially in the development of new therapeutic agents (Chaudhuri et al., 2001).
Catalytic Activity and Radical Formation
The study of mononuclear Cu(ii) complex formation under air with non-innocent 2-anilino-4,6-di-tert-butylphenol units connected via an -ortho bridging S atom has provided significant insights into the catalytic and radical formation properties of these complexes. This research highlights the unique behavior of these complexes in terms of their diamagnetic nature due to strong antiferromagnetic coupling, which has implications for understanding catalytic processes and the development of new catalysts (Mondal et al., 2015).
Antioxidant Properties and Synthetic Applications
The antioxidant properties of related compounds have been explored through the direct C–H arylation of quinones with anilines, revealing a metal-free, environmentally friendly procedure for the synthesis of complex quinone derivatives. This research not only sheds light on the synthetic versatility of quinones and anilines but also contributes to the broader understanding of the antioxidant mechanisms and potential applications in material science and drug development (Lamblin et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-tert-butylanilino)-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-20(2,3)12-8-10-13(11-9-12)22-17-16(21)18(23)14-6-4-5-7-15(14)19(17)24/h4-11,22H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEMGFMUAQKQCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Tert-butyl)anilino]-3-chloronaphthoquinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

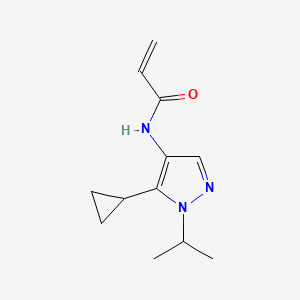

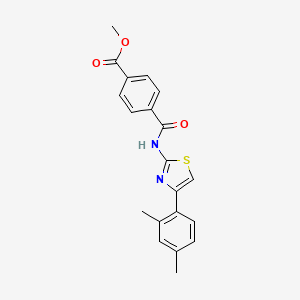
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2882710.png)

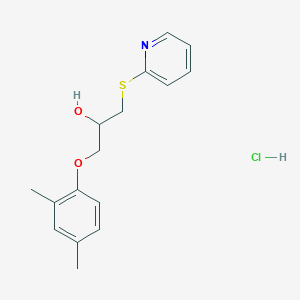

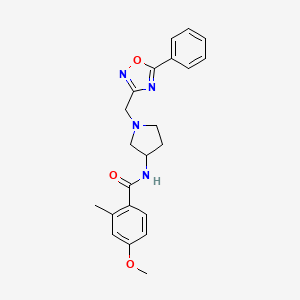

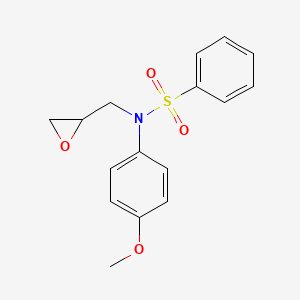
![[2-(3-Chloro-4-methoxyanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2882721.png)
![2-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2882722.png)
![Methyl 2-[6-methoxy-2-(2-phenoxyacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2882723.png)
